molecular formula C10H18N2O3 B1400817 Methyl 2-(piperidine-3-carbonylamino)propanoate CAS No. 135612-54-3

Methyl 2-(piperidine-3-carbonylamino)propanoate

Cat. No.: B1400817
CAS No.: 135612-54-3
M. Wt: 214.26 g/mol
InChI Key: YERMNWASFWXENN-UHFFFAOYSA-N
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Description

Methyl 2-(piperidine-3-carbonylamino)propanoate is a versatile chemical compound with a unique structure that includes a piperidine ring. This compound is used in various scientific research fields due to its potential for innovation and its unique properties.

Scientific Research Applications

Methyl 2-(piperidine-3-carbonylamino)propanoate is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Used in the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for a similar compound, “METHYL 3-(PIPERIDIN-1-YL)PROPANOATE”, indicates that it is a combustible liquid, harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(piperidine-3-carbonylamino)propanoate typically involves the reaction of piperidine derivatives with appropriate esterifying agents. One common method includes the reaction of piperidine-3-carboxylic acid with methyl chloroformate under basic conditions to form the desired ester .

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification processes, utilizing catalysts to enhance the reaction rate and yield. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(piperidine-3-carbonylamino)propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Methyl 2-(piperidine-3-carbonylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring plays a crucial role in binding to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: These include compounds like piperidine-3-carboxylic acid and its esters.

    Spiropiperidines: Compounds with a spirocyclic structure involving a piperidine ring.

    Condensed piperidines: Molecules where the piperidine ring is fused with other ring systems.

Uniqueness

Methyl 2-(piperidine-3-carbonylamino)propanoate stands out due to its specific ester functional group, which imparts unique reactivity and properties. This makes it particularly valuable in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

methyl 2-(piperidine-3-carbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-7(10(14)15-2)12-9(13)8-4-3-5-11-6-8/h7-8,11H,3-6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERMNWASFWXENN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC(=O)C1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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